![molecular formula C16H14ClF3N2O3S B2369961 3-Chloro-4-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 2034496-09-6](/img/structure/B2369961.png)
3-Chloro-4-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered ring with nitrogen. This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis
The molecule has a molecular weight of 312.115 . It contains a trifluoromethyl group, which is an important subgroup of fluorinated compounds .Scientific Research Applications
- RORγt Inhibitors : The design of new molecules often starts by studying binding conformations. For instance, 3-Chloro-4-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine shows excellent potency towards RORγt (a nuclear receptor involved in immune regulation) with an IC50 of 12 nM .
- Anti-Inflammatory Agents : Derivatives of this compound have demonstrated anti-inflammatory and analgesic activities, making them potential candidates for drug development .
Medicinal Chemistry and Drug Discovery
Agrochemicals
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common scaffold in many biologically active compounds .
Mode of Action
The compound’s structure suggests it might interact with its targets through the pyrrolidine ring . The trifluoromethyl group could potentially enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been found to interact with various biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyrrolidine ring could potentially influence these properties .
Result of Action
Compounds containing a pyrrolidine ring have been found to exhibit various biological activities .
Future Directions
properties
IUPAC Name |
3-chloro-4-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O3S/c17-14-9-21-6-4-15(14)25-12-5-7-22(10-12)26(23,24)13-3-1-2-11(8-13)16(18,19)20/h1-4,6,8-9,12H,5,7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYKRVYQIADCRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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